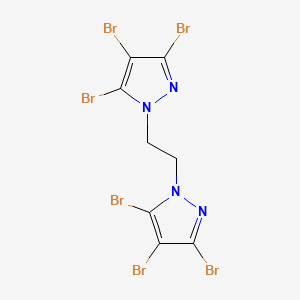
1,1'-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is a chemical compound characterized by the presence of two pyrazole rings connected via an ethane-1,2-diyl bridge, with each pyrazole ring substituted with three bromine atoms at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) typically involves the reaction of 1,2-dibromoethane with 3,4,5-tribromo-1H-pyrazole under controlled conditions. The reaction is usually carried out in a suitable solvent such as methylbenzene, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of flame retardants and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The bromine atoms and pyrazole rings play a crucial role in its reactivity and interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): Similar in structure but with different substituents and properties.
Decabromodiphenyl ethane: Another brominated compound used as a flame retardant.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical and physical properties
Properties
CAS No. |
923035-88-5 |
|---|---|
Molecular Formula |
C8H4Br6N4 |
Molecular Weight |
635.6 g/mol |
IUPAC Name |
3,4,5-tribromo-1-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H4Br6N4/c9-3-5(11)15-17(7(3)13)1-2-18-8(14)4(10)6(12)16-18/h1-2H2 |
InChI Key |
UEYTYOILDBNMEL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=C(C(=N1)Br)Br)Br)N2C(=C(C(=N2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
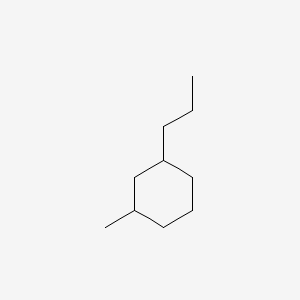
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
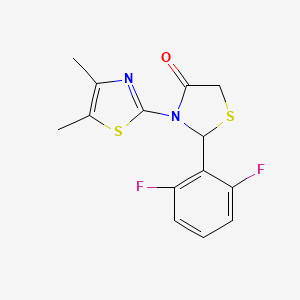
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
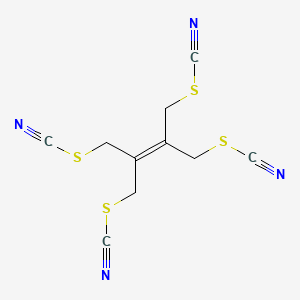
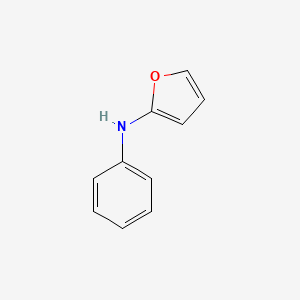
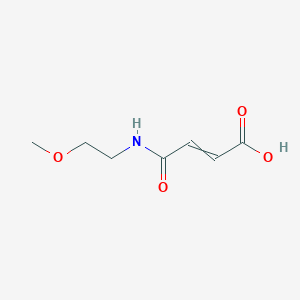
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)


